Cas no 822-23-1 (Stearyl Acetate)
Stearyl Acetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, octadecylester
- Octadecyl Acetate
- Acetic Acid Stearyl Ester
- Stearyl Acetate
- Acetic Acid Octadecyl Ester
- Acetic acid, octadecyl ester
- n-Octadecyl ethanoate
- 1-Octadecanol acetate
- Acetic acid n-octadecyl ester
- A8005KSX95
- Octadecylacetate
- Octadecanol acetate
- n-Octadecyl acetate
- 1-Octadecyl acetate
- Stearyl acetate, >=99%
- 1-Octadecanol acetate (6CI)
- NSC 5546
- D88305
- SCHEMBL131668
- NSC5546
- CS-0185813
- 72269-30-8
- DTXSID4047759
- 822-23-1
- LMFA07010398
- 1-Octadecanol Acetate;1-Octadecyl Acetate; NSC 5546; Octadecyl Acetate; Stearyl Acetate; n-Octadecyl Acetate
- FS-4060
- AEC STEARYL ACETATE
- UNII-A8005KSX95
- EINECS 212-493-1
- Octadecyl acetic acid
- AI3-08310
- DTXCID3027742
- Q27273742
- CHEBI:179720
- NSC-5546
- STEARYL ACETATE [INCI]
- AKOS015839802
- HY-W127605
- MFCD00043649
- NS00014120
- A0675
- STEARYLACETATE
-
- MDL: MFCD00043649
- Inchi: 1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
- InChI Key: OIZXRZCQJDXPFO-UHFFFAOYSA-N
- SMILES: O=C(C)OCCCCCCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 312.30300
- Monoisotopic Mass: 312.302830514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 18
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.8
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 0.8739 (estimate)
- Melting Point: 32.84°C
- Boiling Point: 352.43°C (estimate)
- Flash Point: 30 °C
- Refractive Index: 1.4527 (estimate)
- PSA: 26.30000
- LogP: 6.81100
- Solubility: Not determined
Stearyl Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0675-25g |
Stearyl Acetate |
822-23-1 | 97.0%(GC) | 25g |
¥370.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0675-250g |
Stearyl Acetate |
822-23-1 | 97.0%(GC) | 250g |
¥1590.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159890-100g |
Stearyl Acetate |
822-23-1 | >97.0%(GC) | 100g |
¥456.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159890-250G |
Stearyl Acetate |
822-23-1 | >97.0%(GC) | 250g |
¥912.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159890-25G |
Stearyl Acetate |
822-23-1 | >97.0%(GC) | 25g |
¥237.90 | 2023-09-01 | |
| Fluorochem | 046703-25g |
Octadecylacetate |
822-23-1 | >97.0%(GC) | 25g |
£26.00 | 2022-02-28 | |
| Fluorochem | 046703-250g |
Octadecylacetate |
822-23-1 | >97.0%(GC) | 250g |
£150.00 | 2022-02-28 | |
| TRC | S686452-1g |
Stearyl Acetate |
822-23-1 | 1g |
$ 58.00 | 2023-09-06 | ||
| TRC | S686452-2.5g |
Stearyl Acetate |
822-23-1 | 2.5g |
$64.00 | 2023-05-17 | ||
| TRC | S686452-10g |
Stearyl Acetate |
822-23-1 | 10g |
$ 65.00 | 2022-06-03 |
Stearyl Acetate Production Method
Production Method 1
1.2 Solvents: Diethyl ether ; rt
1.3 Reagents: Sodium bicarbonate , Hydrochloric acid , Sodium chloride Solvents: Water
Production Method 2
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium chloride Solvents: Water
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
2.1 Solvents: Pyridine ; 3 h, rt
Production Method 14
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 2 h, rt
3.1 Solvents: Pyridine ; 3 h, rt
Production Method 15
Stearyl Acetate Raw materials
- Ethyl stearate
- octadecanoic acid
- 1-Octadecanol
- Octanoic acid
- Vinyl Octadecyl Ether
- 2-(Octadecyloxy)oxane
- 10-Methoxy-10-oxodecanoic acid
Stearyl Acetate Preparation Products
Stearyl Acetate Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Stearyl Acetate
Stearyl Acetate (CAS No. 822-23-1): A Comprehensive Overview of Its Applications and Recent Research Developments
Stearyl Acetate, chemically known as (Z)-Octadec-9-en-1-ol acetate, is a compound with the molecular formula C18H36O2 and a CAS number of 822-23-1. This ester is widely recognized for its versatile applications in the pharmaceutical, cosmetic, and industrial sectors. Its unique chemical structure, characterized by a long aliphatic chain and an acetate group, contributes to its multifaceted utility. This article provides an in-depth exploration of Stearyl Acetate, focusing on its chemical properties, industrial applications, and the latest research findings that highlight its significance in modern science and technology.
The chemical structure of Stearyl Acetate consists of an octadecene backbone with an acetic acid ester attached to one end. This configuration imparts favorable solubility characteristics, making it an excellent solvent and carrier in various formulations. The compound is typically found as a colorless to pale yellow liquid with a faint fatty odor, which further enhances its appeal in applications where scent is a critical factor.
In the pharmaceutical industry, Stearyl Acetate has emerged as a valuable excipient due to its ability to enhance the bioavailability of active pharmaceutical ingredients (APIs). Its lipophilic nature allows it to form stable emulsions and microcapsules, which are crucial for drug delivery systems. Recent studies have demonstrated its potential in improving the stability and solubility of poorly water-soluble drugs, thereby facilitating more effective treatment regimes.
The cosmetic industry has also harnessed the benefits of Stearyl Acetate for its emollient and moisturizing properties. It is commonly used in skincare products such as creams, lotions, and serums due to its ability to soften and smooth the skin. Furthermore, its non-greasy texture makes it suitable for formulations designed for sensitive skin types. Advanced cosmetic research has shown that Stearyl Acetate can enhance the penetration of other active ingredients when used in combination with them.
Beyond pharmaceuticals and cosmetics, Stearyl Acetate finds applications in the manufacturing of fragrances and perfumes. Its ester structure contributes to long-lasting scents by reducing volatility while maintaining aromatic integrity. This property makes it a preferred choice for perfumers seeking compounds that can enhance the longevity of fragrance compositions.
Recent research has also explored the potential of Stearyl Acetate in material science. Its thermal stability and compatibility with various polymers have made it a candidate for use in coatings and adhesives. Studies have shown that incorporating Stearyl Acetate into polymer matrices can improve mechanical strength and flexibility, making it useful in producing high-performance materials.
The environmental impact of using Stearyl Acetate has been another area of interest. Biodegradability studies have indicated that under certain conditions, Stearyl Acetate can break down into environmentally benign products. This finding is particularly significant as industries strive to adopt more sustainable practices. Researchers are now focusing on optimizing conditions for biodegradation to maximize this eco-friendly aspect.
In conclusion, Stearyl Acetate (CAS No. 822-23-1) is a multifunctional compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceutical formulations, cosmetic products, fragrances, and advanced materials. The latest research developments underscore its potential in enhancing drug delivery systems, improving skin care formulations, and contributing to sustainable material science practices. As scientific understanding continues to evolve, the applications of Stearyl Acetate are expected to expand even further, solidifying its role as a cornerstone in modern industrial and scientific endeavors.
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